Acamprosate-d12 Calcium

Description

Contextualizing Acamprosate (B196724) and its Analogues in Neurochemical Research

Acamprosate is a drug used to help maintain abstinence from alcohol. relevancerecovery.comwikipedia.org It is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). relevancerecovery.comdrugbank.com The precise mechanism of action of acamprosate is not fully understood, but it is thought to help restore the natural balance of brain chemicals that is disrupted by long-term alcohol use. wikipedia.orgdrugbank.com

Chronic alcohol consumption is believed to alter the equilibrium between neuronal excitation and inhibition. drugbank.com Research suggests that acamprosate may interact with the glutamate (B1630785) and GABA neurotransmitter systems in the central nervous system. drugbank.comnih.gov Specifically, it is thought to modulate the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, and may have indirect effects on GABAergic transmission. nih.govresearchgate.net By doing so, acamprosate is hypothesized to counteract the hyperexcitability of the glutamate system that occurs during alcohol withdrawal. wikipedia.orgresearchgate.net

Significance of Deuterated Compounds in Pharmacological and Analytical Investigations

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution has become a valuable tool in pharmacological and analytical research for several reasons. nih.govresearchgate.net

In analytical chemistry, deuterated compounds are frequently used as internal standards in quantitative analyses, such as mass spectrometry. medchemexpress.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished in a mass spectrometer. This allows for precise and accurate quantification of the non-deuterated drug in biological samples like plasma or urine. medchemexpress.comscispace.com

Rationale for Research Focus on Acamprosate-d12 Calcium

The research focus on this compound stems from its utility as a labeled internal standard for the quantitative analysis of Acamprosate in biological matrices. clearsynth.comlgcstandards.com In pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body, the use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reliable results. scispace.com

By adding a known amount of this compound to a biological sample, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely measure the concentration of the parent drug, Acamprosate. scispace.com The deuterated analogue co-elutes with the non-deuterated drug during chromatography but is differentiated by its higher mass in the mass spectrometer. This allows for correction of any sample loss during preparation and analysis, leading to highly accurate quantification.

The development and use of this compound is therefore essential for conducting rigorous pharmacokinetic evaluations of Acamprosate, which are necessary for understanding its behavior in the body and for regulatory submissions. clearsynth.comresearchgate.net

Chemical and Physical Data

| Property | Value |

| Chemical Name | calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate |

| Molecular Formula | C10H8D12CaN2O8S2 |

| Molecular Weight | 412.56 g/mol |

| CAS Number | 1225580-91-5 |

The data in this table is compiled from sources clearsynth.comsimsonpharma.compharmaffiliates.com.

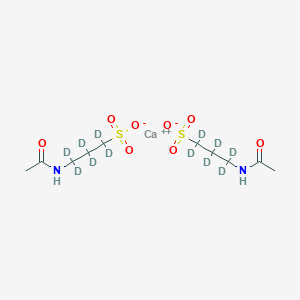

Structure

2D Structure

Properties

Molecular Formula |

C10H20CaN2O8S2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate |

InChI |

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*2D2,3D2,4D2; |

InChI Key |

BUVGWDNTAWHSKI-CSAJIOQGSA-L |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Acamprosate D12 Calcium

Precursor Synthesis Pathways for the Acamprosate (B196724) Moiety

The synthesis of the non-deuterated acamprosate moiety, 3-acetylaminopropane-1-sulfonic acid, serves as the foundational framework for its deuterated counterpart. Several synthetic routes to this precursor have been established.

One common pathway commences with 1,3-propane sultone. In a two-step reaction, the nucleophilic attack of ammonia (B1221849) on 1,3-propane sultone yields 3-aminopropane-1-sulfonic acid (homotaurine). irost.ir Subsequently, this intermediate undergoes acylation. irost.ir A mixture of acetic acid and acetic anhydride (B1165640) is added to a solution of 3-aminopropane-1-sulfonic acid in water. irost.ir The reaction is then treated with a solution of calcium hydroxide (B78521) in water to facilitate the formation of the calcium salt. irost.ir

Another reported method involves starting with 3-amino-1-propanol. This alcohol is converted to its O-mesylate derivative, which then reacts with sodium sulfite (B76179) to produce 3-aminopropane-1-sulfonic acid. quickcompany.in This key intermediate is then acetylated using an agent like acetic anhydride or acetyl chloride in the presence of calcium hydroxide to form acamprosate calcium. quickcompany.in

A different approach utilizes homotaurine and reacts it with acetic anhydride as both the solvent and acetylating agent, in the presence of calcium acetate (B1210297) monohydrate. google.com This method is reported to produce acamprosate calcium in high yield. google.com

Deuteration Strategies and Techniques for Site-Specific Labeling

The introduction of deuterium (B1214612) into the acamprosate molecule requires specialized techniques to ensure the precise location and high level of isotopic enrichment. For Acamprosate-d12, the deuterium atoms are incorporated into the two propyl chains.

Incorporation of Deuterium at Propyl Chain Positions

The "d12" in Acamprosate-d12 Calcium refers to the replacement of twelve hydrogen atoms with deuterium. Specifically, this labeling occurs on the two n-propyl groups, resulting in a chemical name of Calcium bis[(acetylamino)-1-propane-1,1,2,2,3,3-D6-sulfonic acid]. simsonpharma.com This indicates that all hydrogen atoms on the propyl chains are substituted with deuterium.

Catalytic Exchange Methods

Catalytic hydrogen isotope exchange (HIE) is a powerful and common method for site-selective deuteration of organic molecules. snnu.edu.cn This technique often utilizes transition metal catalysts, such as palladium, platinum, iridium, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂). snnu.edu.cnscielo.org.mx While general principles of HIE are well-established, the specific application to the propyl chains of an acamprosate precursor would involve optimizing the catalyst, solvent, temperature, and deuterium source to achieve high and specific incorporation. thieme-connect.compublish.csiro.au The choice of catalyst is crucial and can be influenced by the functional groups present in the molecule. snnu.edu.cn For instance, iridium complexes are known to be effective for H/D exchange in various organic structures. scielo.org.mx

Precursor Deuteration and Subsequent Reaction

An alternative and often more direct strategy involves the synthesis of a deuterated precursor which is then carried through the remaining synthetic steps. For Acamprosate-d12, this would likely involve starting with a deuterated version of 1,3-propanediol (B51772) or a related three-carbon synthon where the deuterium atoms are already in place. This deuterated precursor would then be converted to a deuterated 3-aminopropane-1-sulfonic acid analog. Subsequent acylation and salt formation would then yield the final this compound. This method can offer greater control over the location of the deuterium labels. The synthesis of such deuterated precursors can be achieved through various means, including the reduction of functional groups with deuterated reagents. scielo.org.mxnih.gov

Formation of the Calcium Salt of Deuterated Acamprosate

The final step in the synthesis is the formation of the calcium salt. This is typically achieved by reacting the deuterated 3-acetylaminopropane-1-sulfonic acid with a suitable calcium source, such as calcium hydroxide or calcium acetate. google.comsbmu.ac.ir For instance, deuterated 3-acetylaminopropane-1-sulfonic acid can be dissolved in water and treated with calcium hydroxide. sbmu.ac.ir The reaction mixture is stirred to ensure complete reaction and formation of the calcium salt. sbmu.ac.ir The choice of solvent and reaction conditions is critical to ensure complete salt formation and to facilitate the subsequent purification. The formation of complexes between organic molecules and metal ions like calcium is a well-documented phenomenon. scispace.com

Purification Techniques for Isotopic Purity and Chemical Identity

Ensuring the high purity of this compound is a critical final stage, encompassing both its chemical identity and, crucially, its isotopic enrichment. A variety of analytical and purification techniques are employed to achieve this.

The crude product is often purified by recrystallization from a suitable solvent system, such as a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695), or acetone. irost.irgoogle.comsbmu.ac.ir This process helps to remove unreacted starting materials, by-products, and other chemical impurities. The solid product is typically collected by filtration, washed, and then dried under vacuum. sbmu.ac.ir

Advanced Analytical and Spectroscopic Characterization of Acamprosate D12 Calcium

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the detailed analysis of Acamprosate-d12 calcium, providing precise information on its molecular weight, structure, and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This method is highly effective for the analysis of this compound in various matrices. researchgate.netslideshare.net In a typical LC-MS/MS workflow, the deuterated compound is first separated from non-deuterated Acamprosate (B196724) and other potential impurities on a chromatographic column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.

The high resolution and sensitivity of LC-MS/MS allow for the accurate confirmation of the molecular weight of this compound, and the method's quantitative capabilities enable the assessment of its purity. researchgate.net For instance, a method using a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) has been successfully developed and validated for quantifying Acamprosate in human plasma. slideshare.net The linearity of such methods is often established over a specific concentration range to ensure accurate quantification. researchgate.netresearchgate.net

Table 1: Typical LC-MS/MS Parameters for Acamprosate Analysis

| Parameter | Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 or HILIC (e.g., Waters Atlantis HILIC) researchgate.netslideshare.net |

| Mobile Phase | Ammonium acetate and acetonitrile slideshare.net |

| Flow Rate | Variable, optimized for separation |

| Injection Volume | Variable |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode ajptr.com |

| Scan Type | Multiple Reaction Monitoring (MRM) ajptr.com |

| Ion Spray Voltage | ~4500 V ajptr.com |

| Temperature | ~400 °C ajptr.com |

| Collision Gas | Nitrogen ajptr.com |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for the structural confirmation of this compound. In this method, the ionized molecule (parent ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed. This fragmentation pattern is unique to the molecule's structure and provides a high degree of confidence in its identification.

For Acamprosate, the mass transition commonly monitored is m/z 179.9 → 80.0. ajptr.comnih.gov The parent ion at m/z 179.9 corresponds to the deprotonated Acamprosate molecule, and the fragment ion at m/z 80.0 is characteristic of the sulfonate group. For Acamprosate-d12, the expected mass of the parent ion would be shifted due to the presence of twelve deuterium (B1214612) atoms. The fragmentation analysis is crucial to confirm that the deuterium labels are intact and located at the expected positions within the molecule.

Table 2: ESI-MS/MS Fragmentation Data for Acamprosate

| Ion Type | m/z Ratio | Identity |

|---|---|---|

| Parent Ion (Acamprosate) | 179.9 | [M-H]⁻ |

| Fragment Ion | 80.0 | [SO₃]⁻ |

Note: For Acamprosate-d12, the parent ion m/z would be correspondingly higher.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For this compound, various NMR experiments are essential for confirming its identity and isotopic labeling.

Deuterium NMR (²H NMR) for Confirmation of Deuteration Sites

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within the molecule. This technique is the definitive method for confirming the sites of deuteration. By analyzing the chemical shifts in the ²H NMR spectrum, researchers can verify that the deuterium atoms have been incorporated into the specific propyl chain positions of the Acamprosate molecule as intended in Acamprosate-d12. The integration of the signals in the ²H NMR spectrum can also provide a quantitative measure of the isotopic enrichment at each labeled site.

Carbon-13 NMR (¹³C NMR) for Structural Verification

Table 3: Predicted ¹³C NMR Chemical Shifts for Acamprosate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~174 |

| -CH₂-SO₃ | ~50 |

| -N-CH₂- | ~38 |

| -CH₂-CH₂-CH₂- | ~23 |

| -C(=O)CH₃ | ~22 |

Note: Actual chemical shifts can vary slightly based on solvent and other experimental conditions.

Proton NMR (¹H NMR) for Residual Proton Detection

While the goal is to produce a fully deuterated d12 analog, the synthesis may result in some residual, non-deuterated protons. Proton (¹H) NMR spectroscopy is an extremely sensitive technique for detecting and quantifying these residual protons. thieme-connect.comthieme-connect.com By comparing the integrals of any observed proton signals to the integral of a known internal standard, the level of isotopic purity can be accurately determined. thieme-connect.com For example, a ¹H NMR spectrum of non-deuterated Acamprosate in D₂O shows characteristic signals, including a triplet at approximately 3.26 ppm and another at 2.89 ppm. thieme-connect.com The absence or significant reduction of these signals in the ¹H NMR spectrum of Acamprosate-d12 is a primary indicator of successful deuteration.

Table 4: ¹H NMR Data for Non-Deuterated Acamprosate in D₂O

| Proton Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | ~3.26 | t | -CH₂-N- |

| 2 | ~2.89 | t | -CH₂-SO₃ |

| 3 | ~1.96 | s | -C(=O)CH₃ |

| 4 | ~1.90 | m | -CH₂-CH₂-CH₂- |

Reference: Thieme Connect thieme-connect.com

Chromatographic Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of this compound, ensuring its purity and chemical integrity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone for the analysis of Acamprosate Calcium and its deuterated analogue. Various methods have been developed and validated for its quantitative estimation in different matrices. These methods typically utilize a C18 or a phenyl column and a mobile phase consisting of a buffer and an organic modifier. Detection is commonly performed using a UV detector at wavelengths ranging from 205 nm to 215 nm. researchgate.netinnovareacademics.inresearchgate.net

Several studies have detailed specific RP-HPLC methods for Acamprosate Calcium, which are applicable to its deuterated form. For instance, one method employs a Phenomenex Luna C18 column with a mobile phase of methanol (B129727) and triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.0) in a 30:70 v/v ratio, at a flow rate of 0.5 ml/min, and detection at 215 nm. researchgate.net Another validated method uses an Enable Make C18G column with a mobile phase of triethylammonium phosphate buffer (pH 3.0) and acetonitrile (30:70 v/v) at a flow rate of 1.0 ml/min and detection at 210 nm. innovareacademics.ininnovareacademics.in A stability-indicating RP-HPLC method has also been established using an Inertsil ODS 3V column with a mobile phase of phosphate buffer (pH 7.0) and methanol (95:05 v/v) at a flow rate of 1 mL/min and detection at 205 nm. researchgate.net

The following table summarizes the operational parameters of a developed RP-HPLC method for Acamprosate Calcium analysis:

| Parameter | Value |

| Column | Enable Make C18G (250 X 4.6 mm; 5µ) |

| Mobile Phase | Triethylammonium phosphate buffer (pH 3.0): Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 210 nm |

| Elution Time | 2.36 min |

Data derived from a study on the quantitative estimation of Acamprosate Calcium in tablets. innovareacademics.ininnovareacademics.in

Acamprosate (N-acetylhomotaurine) is a structurally simple molecule that does not possess any chiral centers. Therefore, it does not exist as enantiomers or diastereomers. Consequently, chiral chromatography is not applicable for the analysis of this compound as there are no stereoisomers to separate. google.com

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) offers a high-resolution separation technique for ionic species like Acamprosate. Capillary zone electrophoresis (CZE) methods have been reported for the analysis of Acamprosate and its impurities. researchgate.netresearchgate.net One such method allows for the quantification of homotaurine, an impurity, in Acamprosate. researchgate.netresearchgate.net This technique involves derivatization with fluorescamine (B152294) and separation in a fused-silica capillary with a borate (B1201080) buffer at pH 9.2, with detection at 205 nm. researchgate.net The high efficiency of CE makes it a valuable tool for assessing the purity of this compound.

Other Advanced Analytical Techniques

Beyond chromatography and electrophoresis, other analytical methods are utilized in research contexts for the characterization of Acamprosate Calcium.

Conductometry : A simple and cost-effective conductometric method has been developed for the estimation of Acamprosate Calcium. japsonline.comjapsonline.com This technique measures the electrical conductivity of solutions containing different concentrations of the analyte. japsonline.com The method has been validated and shows a linear response in the concentration range of 50 to 250 µg/ml. japsonline.comjapsonline.com

UV Spectrophotometry : UV spectrophotometry is another straightforward and rapid method for the quantitative estimation of Acamprosate Calcium. innovareacademics.ininnovareacademics.inajprd.com The analysis is typically performed at a detection wavelength of around 208 nm. innovareacademics.ininnovareacademics.in Different methods have been developed using various diluents, including triethylammonium phosphate buffer (pH 4.0) and distilled water. innovareacademics.ininnovareacademics.in

Validation of Analytical Methods for Research Applications

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose in a research setting. The International Conference on Harmonisation (ICH) guidelines are often followed for method validation. innovareacademics.ininnovareacademics.injapsonline.comjapsonline.cominnovareacademics.in Key validation parameters include:

Linearity : Establishes the relationship between the concentration of the analyte and the analytical signal. For Acamprosate Calcium, excellent linearity has been demonstrated for RP-HPLC, UV spectrophotometry, and conductometry methods over various concentration ranges. researchgate.netinnovareacademics.ininnovareacademics.injapsonline.comjapsonline.cominnovareacademics.in

Precision : Assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD). For RP-HPLC methods, the RSD for precision is generally low, indicating good reproducibility. innovareacademics.inresearchgate.netinnovareacademics.in

Accuracy : Determines the closeness of the test results obtained by the method to the true value. Accuracy is often evaluated through recovery studies, with mean recoveries for Acamprosate Calcium methods typically falling within the 98-102% range. researchgate.netinnovareacademics.inresearchgate.netinnovareacademics.ininnovareacademics.in

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These values have been established for various analytical methods for Acamprosate Calcium. researchgate.netinnovareacademics.inresearchgate.netinnovareacademics.injapsonline.cominnovareacademics.in

Robustness : Measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Selectivity/Specificity : Confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. For instance, in HPLC methods, the absence of interfering peaks at the retention time of Acamprosate demonstrates specificity. innovareacademics.ininnovareacademics.in

The following table provides a summary of validation parameters from a representative RP-HPLC method for Acamprosate Calcium:

| Validation Parameter | Result |

| Linearity Range | 75-225 µg/ml |

| Correlation Coefficient (r²) | 0.998 |

| Precision (%RSD) | 0.149% |

| Accuracy (Mean Recovery) | 98-102% |

| LOD | 570 ng/ml |

| LOQ | 1729 ng/ml |

Data derived from a validated RP-HPLC method for the quantitative estimation of Acamprosate Calcium in tablets. innovareacademics.ininnovareacademics.in

Similarly, a validated conductometric method for Acamprosate Calcium demonstrated the following characteristics:

| Validation Parameter | Result |

| Linearity Range | 50-250 µg/ml |

| Correlation Coefficient (r²) | 0.9999 |

| LOD | 6.05 µg/ml |

| LOQ | 18.34 µg/ml |

| Accuracy (Recovery) | 98-105% |

Data derived from a validated conductometric method for the estimation of Acamprosate Calcium. japsonline.comjapsonline.com

Preclinical Pharmacological Investigations of Acamprosate Calcium Using Deuterated Analogues

Neurotransmitter System Modulation in In Vitro and Animal Models

Acamprosate's mechanism of action is understood to involve the modulation of several key neurotransmitter systems that are dysregulated by chronic alcohol exposure. fda.govfda.gov Its primary effects are centered on restoring the balance between excitatory and inhibitory neurotransmission, particularly involving the glutamatergic and GABAergic systems. patsnap.comviatris.caclevelandclinicmeded.com

Chronic alcohol use leads to an upregulation of the glutamatergic system. drugbank.com Upon cessation of alcohol, this results in a state of neuronal hyperexcitability, which contributes to withdrawal symptoms. medscape.com Acamprosate (B196724) appears to counteract this hyperexcitability. fda.gov

Acamprosate's interaction with the NMDA receptor is complex and has been a primary focus of research. It is believed to normalize the pathological glutamatergic hyperactivity that occurs during alcohol withdrawal.

Partial Co-agonism: Several studies suggest that acamprosate acts as a "partial co-agonist" at the NMDA receptor. nih.govrehabguide.co.ukajol.info This means it can enhance receptor activation when endogenous agonist levels are low but inhibit activation when the receptor is overstimulated, as is the case during alcohol withdrawal. nih.govajol.info

Antagonism: Other research describes acamprosate as a functional NMDA receptor antagonist, which helps to reduce the excessive glutamate (B1630785) activity associated with withdrawal. patsnap.comresearchgate.net However, some electrophysiological studies suggest any effect on NMDA receptors may be indirect. nih.gov

Polyamine Binding Site Interactions: The current leading hypothesis suggests that acamprosate's modulatory effect is not through direct competition with glutamate but via an allosteric interaction with the polyamine binding site on the NMDA receptor complex. fda.gov Despite this, binding studies have shown a very low affinity of acamprosate for the spermidine (B129725) sites on the NMDA receptor. nih.gov

| Finding | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Partial Co-agonist Activity | Conceptual/Biochemical Models | Enhances activation at low agonist concentration; inhibits at high concentration. | nih.govajol.info |

| Functional Antagonism | General Preclinical Models | Reduces excessive glutamate release and stabilizes neurochemical environment. | patsnap.com |

| Allosteric Modulation | Molecular Models | Interaction with a polyamine binding site proposed as the primary mechanism. | fda.gov |

| Electrophysiology | Rat Hippocampal CA1 Neurons (in vitro) | Enhanced the NMDA component of excitatory neurotransmission. | nih.gov |

Acamprosate has been shown to modulate the levels of extracellular glutamate, which are elevated during alcohol withdrawal. drugbank.com

In animal models, particularly in alcohol-withdrawn rats, acamprosate treatment prevented the expected surge in extracellular glutamate concentrations in the nucleus accumbens. nih.govdusunenadamdergisi.org This effect is thought to reduce the neuronal hyperexcitability that characterizes withdrawal. nih.gov

Some in vitro and in vivo studies suggest that acamprosate may increase the uptake of glutamate. fda.gov

A study using ENT1 null mice, an animal model for alcoholism, found that acamprosate treatment led to a decrease in the expression of Excitatory Amino Acid Transporters (EAAT), which was interpreted as a mechanism for stabilizing the hyper-glutamatergic state. nih.gov

The role of acamprosate at metabotropic glutamate receptors is a subject of ongoing investigation with some conflicting findings in the literature.

Several studies propose that acamprosate acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). drugbank.comnih.govdrugbank.com This action could contribute to its ability to modulate the NMDA receptor response. nih.gov

Research has shown that acamprosate can compete with trans-ACPD, an agonist at group I and II mGluRs, and can protect against trans-ACPD-induced neurotoxicity in hippocampal slice cultures. nih.govnih.gov

Conversely, a study using recombinant mGluR1 and mGluR5 receptors expressed in Xenopus oocytes found that acamprosate, at clinically relevant concentrations, did not significantly alter receptor function. nih.gov

Other research has suggested a potential mechanism involving the activation of inhibitory mGluR2/3, which would lead to a decrease in the presynaptic release of glutamate. However, some preclinical studies have explicitly stated that acamprosate does not interact with group I metabotropic glutamate receptors. nih.govnih.gov

| Receptor Target | Proposed Action | Evidence | Reference |

|---|---|---|---|

| mGluR5 | Antagonism | May contribute to NMDA modulation; similar attenuation of alcohol effects as known mGluR5 antagonists. | drugbank.comnih.gov |

| Group I/II mGluRs | Competition/Antagonism | Competes with the agonist trans-ACPD and protects against its neurotoxic effects in vitro. | nih.gov |

| mGluR1 & mGluR5 | No significant modulation | No effect observed on recombinant receptors in Xenopus oocytes at clinical concentrations. | nih.gov |

| mGluR2/3 | Activation | Hypothesized to inhibit presynaptic glutamate release. |

Acamprosate is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). hpra.iedrugs.com While initially thought to act as a direct GABA agonist, the evidence now points towards a more indirect modulatory role. nih.govresearchgate.net

The influence of acamprosate on the GABA system is thought to help counteract the state of neuronal hyperexcitability driven by glutamate. patsnap.com

Early hypotheses suggested acamprosate was a GABA-A receptor agonist, but subsequent in vitro studies have largely refuted a direct action. nih.govresearchgate.net Electrophysiological recordings from rat cortical neurons and nucleus accumbens, as well as on recombinant human GABA-A receptors, showed no direct effect of acamprosate. nih.gov

The current understanding is that acamprosate has an indirect effect on GABA-A transmission. nih.gov This may occur through the inhibition of presynaptic GABA-B receptors, which would in turn enhance GABA release and GABA-A receptor activity. nih.gov

Supporting this, in vivo administration of acamprosate has been observed to increase GABA binding in the hippocampus and thalamus of rats. nih.gov Furthermore, in vitro studies have shown that acamprosate can displace GABA from both GABA-A and GABA-B receptors and that in vivo it increases the number of GABA uptake sites. fda.gov

Gamma-Aminobutyric Acid (GABA) System Interactions:

Influence on GABA Uptake and Release

Acamprosate's structural similarity to GABA suggests a potential interaction with the GABAergic system. qbdpharmaceuticals.comdrugbank.com Chronic alcohol exposure is thought to disrupt the balance between neuronal excitation and inhibition. drugbank.com Preclinical studies suggest that acamprosate may help restore this balance by interacting with both the glutamate and GABA neurotransmitter systems. drugbank.compatsnap.com While some early studies proposed that acamprosate acts on GABA receptors, its precise mechanism remains complex and not fully understood. drugbank.com It is thought to enhance GABAergic inhibitory neurotransmission. qbdpharmaceuticals.com Evidence indicates that acamprosate indirectly affects GABA A receptors and directly binds to and inhibits GABA B receptors. drugbank.com

Regulation of Neuronal Excitability and Synaptic Plasticity in Preclinical Brain Systems

Chronic alcohol consumption leads to neuroadaptations that result in a state of neuronal hyperexcitability during withdrawal. patsnap.com Acamprosate is believed to counteract this by modulating the activity of excitatory and inhibitory neurotransmitter systems. patsnap.com It is thought to act as a functional glutamate antagonist and a partial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal excitability and synaptic plasticity. patsnap.com By inhibiting the over-activation of NMDA receptors, acamprosate reduces the excessive release of glutamate, which helps to stabilize the neurochemical environment and diminish the hyperglutamatergic state associated with withdrawal. patsnap.com This modulation of glutamatergic neurotransmission is a critical aspect of its role in regulating neuronal excitability. Furthermore, acamprosate's influence on the GABAergic system contributes to its ability to counteract the excitatory effects of excessive glutamate. patsnap.com Some research also suggests that acamprosate may be involved in processes of synaptogenesis and synaptic plasticity. ehu.es

Modulation of Voltage-Gated Calcium Channels and Intracellular Calcium Dynamics

Preclinical evidence suggests that acamprosate can modulate voltage-gated calcium channels (VGCCs). Specifically, studies on rat mesencephalic neurons have shown that acamprosate at concentrations of 100-300 μM can inhibit the influx of calcium (Ca2+) through both NMDA receptors and voltage-dependent Ca2+ channels. medchemexpress.com This action is significant because chronic ethanol (B145695) exposure and subsequent withdrawal can lead to an overactivation of NMDA receptors, resulting in an excessive influx of calcium and potential neurotoxicity. nih.gov By inhibiting VGCCs, acamprosate may help reduce this intracellular calcium overload and restore the normal function of calcium-dependent signaling pathways. The calcium moiety of the acamprosate salt form has also been a subject of investigation, with some research suggesting its importance in the drug's activity. nih.gov

Influence on Taurine (B1682933) Release and its Physiological Implications

Acamprosate shares a structural resemblance to taurine, an amino acid with neuromodulatory functions. fda.gov It has been hypothesized that acamprosate promotes the release of taurine in the brain. This action could contribute to reducing neuronal hyperexcitability, as taurine has inhibitory effects on the central nervous system. In vivo microdialysis studies in rats have shown that local perfusion of acamprosate can increase taurine levels in the nucleus accumbens. nih.gov This suggests that acamprosate may act indirectly on glycine (B1666218) receptors via the release of taurine. nih.gov Animal experimental studies have demonstrated that acamprosate calcium can decrease the voluntary intake of alcohol in rats, although the precise mechanism for this effect remains unclear. medsinfo.com.aumedicines.org.au

Preclinical Behavioral Pharmacology in Animal Models (excluding human clinical efficacy)

| Animal Model | Effect of Acamprosate | Reference |

| Alcohol-preferring rats | Reduces alcohol consumption | rndsystems.com |

| Rats with alcohol dependence | Decreases voluntary alcohol intake | qbdpharmaceuticals.commedsinfo.com.aumedicines.org.au |

| Rat model of relapse | Dose-dependently decreases alcohol drinking after deprivation | nih.gov |

| Ethanol-dependent animals | 50-70% reduction in ethanol intake | nih.gov |

Investigations in Animal Models of Alcohol-Related Neuroadaptations (e.g., withdrawal-induced hyperexcitability, alcohol-seeking behaviors, conditioned withdrawal)

Acamprosate has been investigated for its effects on the neuroadaptations that occur with chronic alcohol use and withdrawal. During ethanol withdrawal in rats, there is an observed elevation in extracellular glutamate concentrations in the brain; if acamprosate is administered during the induction of ethanol dependence, this increase is diminished. medsinfo.com.aumedicines.org.au This supports the hypothesis that acamprosate helps to normalize the hyper-glutamatergic state that occurs during withdrawal. researchgate.net Furthermore, acamprosate has been shown to reduce some of the physical and behavioral signs of alcohol withdrawal in animal models. nih.govnih.gov For example, it has been reported to reduce withdrawal-induced hyperlocomotion and attenuate anxiety-like behavior in the plus-maze test. nih.govnih.gov It has also been shown to inhibit cue-induced reinstatement of alcohol-seeking behavior in an operant conditioning model. nih.gov These findings from preclinical models suggest that acamprosate can mitigate some of the neurobiological and behavioral consequences of alcohol withdrawal. nih.govmedsinfo.com.au

| Animal Model of Neuroadaptation | Effect of Acamprosate | Reference |

| Ethanol withdrawal in rats | Decreases the elevation of extracellular brain glutamate | medsinfo.com.aumedicines.org.au |

| Alcohol withdrawal in rats | Reduces hyperlocomotion | nih.gov |

| Plus-maze test in withdrawn animals | Attenuates anxiety-like behavior | nih.gov |

| Operant conditioning model | Inhibits cue-induced reinstatement of alcohol-seeking | nih.gov |

Evaluation of Central Nervous System Activities Beyond Alcohol-Related Modulation (e.g., anticonvulsant, antidepressant, anxiolytic properties in animals)

Preclinical research has explored the broader neuropharmacological profile of acamprosate calcium beyond its primary application in alcohol dependence. However, studies in animal models have generally indicated that acamprosate calcium possesses negligible independent anticonvulsant, antidepressant, or anxiolytic activity. fda.govfda.govglobalrph.comviatris.ca Despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine, its direct effects on these central nervous system activities appear limited when not associated with alcohol withdrawal states. selleckchem.com

While some investigations have noted acamprosate's ability to mitigate withdrawal-associated symptoms like anxiety and seizures, this is often considered a component of its action in restoring the balance between neuronal excitation and inhibition that is disrupted by chronic alcohol exposure, rather than a general anxiolytic or anticonvulsant property. fda.govfda.govglobalrph.com For instance, acamprosate has been shown to reduce handling-induced convulsions during ethanol withdrawal in mice. researchgate.net

The table below summarizes the general findings from preclinical animal studies regarding the intrinsic CNS activities of acamprosate calcium.

Table 1: Summary of Preclinical Findings on Acamprosate Calcium's CNS Activities

| CNS Activity | Finding in Animal Models | Citation |

|---|---|---|

| Anticonvulsant | Negligible intrinsic activity observed. | fda.govfda.govglobalrph.com |

| Antidepressant | Negligible intrinsic activity observed. | fda.govfda.govglobalrph.com |

Studies on the Potential for Tolerance Development or Dependence in Animal Systems

A key aspect of the preclinical evaluation of acamprosate calcium has been the assessment of its potential to induce tolerance or physical dependence, which are critical considerations for a substance used in the context of addiction treatment. Animal studies have consistently shown that the administration of acamprosate calcium is not associated with the development of tolerance or dependence. fda.govfda.govglobalrph.com

In contrast to medications that substitute for alcohol's effects, acamprosate does not appear to produce rewarding effects on its own, nor does it lead to withdrawal symptoms upon cessation of its administration in clinical trials. fda.gov This lack of abuse potential is a significant feature of its preclinical profile. However, some research has indicated that tolerance may develop to the acute effects of acamprosate on reducing voluntary alcohol consumption in alcohol-preferring rats. nih.gov This tolerance was observed alongside the normalization of dopamine (B1211576) system markers that were initially altered by acute acamprosate administration. nih.gov Further investigation into the development of tolerance to specific effects of acamprosate, particularly in the context of long-term administration, has been suggested. gu.se

The table below provides a summary of the findings related to tolerance and dependence potential.

Table 2: Preclinical Findings on Tolerance and Dependence Potential of Acamprosate Calcium

| Potential | Finding in Animal Models | Citation |

|---|---|---|

| Tolerance | Not generally associated with tolerance, though some studies on specific anti-craving effects show tolerance development with repeated injections. | fda.govfda.govglobalrph.comnih.gov |

Mechanistic Controversies and Alternative Hypotheses:

The precise mechanism of action of acamprosate has been a subject of considerable scientific debate. While the prevailing hypothesis centers on its modulation of glutamatergic and GABAergic neurotransmission, alternative theories have emerged, questioning the primary role of the N-acetylhomotaurinate molecule and highlighting the potential contribution of its calcium component.

Investigation into the Role of the Calcium Ion as a Potential Active Moiety

A significant challenge to the conventional understanding of acamprosate's mechanism has come from studies suggesting that the calcium ion itself may be the primary active component. wikipedia.orgnih.gov Research has demonstrated that calcium salts can replicate the effects of acamprosate in various animal models of alcohol craving and relapse. nih.gov This has led to the hypothesis that the therapeutic effects attributed to acamprosate may, in large part, be due to the biological activity of calcium. wikipedia.orgnih.gov

This "calcium hypothesis" posits that N-acetylhomotaurinate may function more as a carrier for calcium, rather than being the principal pharmacologically active agent. wikipedia.org Indeed, one study found that replacing the calcium in acamprosate with sodium rendered the drug inactive in their models. wikipedia.org However, more recent research suggests a more complex interaction, proposing that while calcium has its own effects, N-acetylhomotaurinate is not entirely inert and may act in synergy with calcium. gu.senih.gov

Evaluation of N-acetylhomotaurinate Activity Independent of Calcium

In light of the calcium hypothesis, researchers have sought to determine whether N-acetylhomotaurinate possesses intrinsic pharmacological activity when separated from the calcium ion. To investigate this, studies have utilized different salt forms of N-acetylhomotaurinate, such as sodium N-acetylhomotaurinate.

One influential study reported that sodium N-acetylhomotaurinate was ineffective in reducing operant responding for ethanol, in a cue-induced reinstatement paradigm, and in rats with an alcohol deprivation effect, suggesting that N-acetylhomotaurinate by itself is not an active psychotropic molecule in these models. nih.gov This finding supported the idea that calcium is the active moiety of acamprosate. nih.gov

Preclinical Metabolic and Distribution Studies of Acamprosate Calcium Utilizing Deuterated Variants

Absorption Mechanisms in Preclinical Biological Systems

Preclinical investigations have established that the intestinal absorption of acamprosate (B196724) is a complex process primarily driven by passive diffusion, likely through the paracellular route. nih.govcolab.wsresearchgate.netnih.gov This pathway, which involves the transport of substances through the intercellular spaces between epithelial cells, accounts for the majority of acamprosate uptake from the gastrointestinal tract. nih.govcolab.wsnih.govnih.gov The low absolute bioavailability of orally administered acamprosate, which is approximately 11% in humans and 20% in rodents, is a direct consequence of this limited and variable absorption process. nih.govnih.govresearchgate.netdrugbank.comwikipedia.org

In vitro studies using rat intestine have demonstrated that acamprosate absorption occurs mainly by passive diffusion. researchgate.net However, some evidence suggests a minor contribution from a carrier-mediated transport system. researchgate.net Inhibition studies have shown that at lower concentrations, the transport of acamprosate can be partially reduced by taurine (B1682933) and GABA, indicating a shared intestinal carrier system. researchgate.net Despite this, passive diffusion remains the predominant mechanism. researchgate.net The hydrophilic nature of acamprosate, with a low log P value, further supports its limited ability to traverse cell membranes via transcellular routes, reinforcing the importance of the paracellular pathway. tandfonline.com

Tissue Distribution and Localization in Animal Models

Following absorption, acamprosate undergoes distribution throughout the body, with studies in animal models providing key insights into its localization in various tissues. A notable finding from preclinical research is the ability of acamprosate to cross the blood-brain barrier, a critical characteristic for a centrally acting agent. researchgate.netmedicines.org.au While the extent of brain penetration is a subject of ongoing investigation, its presence in the central nervous system is fundamental to its proposed mechanism of action. medicines.org.auhpfb-dgpsa.ca

In lactating rats, acamprosate has been shown to be excreted in milk, with concentrations in milk being slightly higher than in blood, at a ratio of 1.3:1. fda.gov This finding has implications for the potential exposure of nursing offspring. Furthermore, acamprosate has been found to cross the placenta and distribute into fetal tissue in pregnant rats. medicines.org.au

The volume of distribution of acamprosate following intravenous administration in animals is estimated to be approximately 1 L/kg, indicating a moderate distribution into the tissues. researchgate.netfda.gov Plasma protein binding of acamprosate is negligible, meaning the majority of the drug in circulation is in its free, active form. researchgate.netfda.gov

Metabolic Stability and Pathways in Animal Models

A defining characteristic of acamprosate in preclinical animal models is its remarkable metabolic stability. colab.wsnih.govresearchgate.netdrugbank.comwikipedia.orgtandfonline.comfda.govfda.gov Extensive studies have consistently demonstrated that acamprosate does not undergo significant metabolism in the body. colab.wsnih.govresearchgate.netdrugbank.comwikipedia.orgtandfonline.comfda.govfda.gov This lack of metabolic transformation is a key feature of its pharmacokinetic profile.

In vitro studies using various cytochrome P450 (CYP) enzyme systems have shown that acamprosate does not inhibit the major drug-metabolizing enzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4. fda.gov This suggests a low potential for drug-drug interactions involving these metabolic pathways. The compound is excreted from the body unchanged, primarily in the urine. colab.wsresearchgate.netdrugbank.comwikipedia.orgresearchgate.netnih.gov This metabolic inertness simplifies its pharmacokinetic profile and reduces the likelihood of the formation of active or toxic metabolites.

Elimination and Excretion Pathways in Preclinical Species

The primary route of elimination for acamprosate in preclinical species is renal excretion. nih.govresearchgate.nettandfonline.comfda.govfda.govresearchgate.netnih.gov Following administration, the vast majority of the absorbed drug is cleared from the body through the kidneys and excreted in the urine as the unchanged parent compound. colab.wsnih.govresearchgate.netdrugbank.comwikipedia.orgtandfonline.comfda.govfda.govresearchgate.netnih.govnih.gov

Studies in rats have shown that approximately 95% of an intravenously administered dose is excreted unchanged in the urine within the first 6 hours. researchgate.netnih.gov The renal clearance of acamprosate has been found to be higher than the glomerular filtration rate, suggesting the involvement of an active tubular secretion mechanism in its elimination. researchgate.netnih.gov This hypothesis was confirmed by studies where the co-administration of probenecid, an inhibitor of tubular secretion, led to a significant reduction in the total clearance of acamprosate. researchgate.netnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Acamprosate in Preclinical Models

| Parameter | Species | Value | Source |

| Bioavailability (Oral) | Rodents | ~20% | nih.gov |

| Volume of Distribution (IV) | Animals | ~1 L/kg | researchgate.netfda.gov |

| Protein Binding | Animals | Negligible | researchgate.netfda.gov |

| Excretion (Unchanged in Urine) | Rats (IV) | ~95% within 6h | researchgate.netnih.gov |

| Milk to Blood Ratio | Lactating Rats | 1.3:1 | fda.gov |

Applications of Acamprosate D12 Calcium in Research Methodologies

Role as an Internal Standard in Quantitative Bioanalytical Assays (e.g., LC-MS/MS for preclinical pharmacokinetic studies)

In the realm of quantitative bioanalysis, particularly during preclinical pharmacokinetic studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. Acamprosate-d12 Calcium is frequently employed as an internal standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of acamprosate (B196724) in biological matrices like plasma. researchgate.netresearchgate.net

The primary function of an internal standard is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. researchgate.net Because this compound is chemically identical to the non-labeled acamprosate, it exhibits the same behavior during extraction, chromatography, and ionization. However, its increased mass due to the twelve deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. researchgate.net

This stable isotope-labeled internal standard is added at a known concentration to both calibration standards and unknown samples before any processing steps. By calculating the ratio of the peak area of the analyte (acamprosate) to the peak area of the internal standard (this compound), analysts can compensate for procedural variations, thereby enhancing the precision and accuracy of the measurement. researchgate.netnih.gov Validated LC-MS/MS methods utilizing this approach have been successfully applied to pharmacokinetic studies in both human and animal subjects. nih.govnih.govsdiarticle4.com

Table 1: Properties of this compound as an Internal Standard

| Property | Description | Advantage in LC-MS/MS |

|---|---|---|

| Chemical Similarity | Exhibits nearly identical chemical and physical properties to acamprosate (e.g., solubility, extraction recovery, chromatographic retention time). | Co-elutes with the analyte, ensuring that any procedural variations affect both compounds equally. |

| Mass Difference | Possesses a distinct, higher mass (+12 Da) due to deuterium labeling. | Allows for separate detection and quantification by the mass spectrometer without interfering with the analyte signal. |

| Stability | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, ensuring the label is not lost during sample processing or analysis. | Provides a stable and reliable reference signal throughout the analytical process. |

| Non-Endogenous | Does not naturally occur in biological samples. | Eliminates the risk of background interference from endogenous substances. |

Isotopic Tracer Studies for Understanding Pharmacokinetic and Metabolic Processes in Research Animals

Isotopic tracer studies are a powerful methodology for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is an ideal tracer for investigating the pharmacokinetics of acamprosate in research animals. By administering the deuterated compound, researchers can accurately track its journey through the biological system.

A significant advantage of using a stable isotope label like deuterium is the ability to differentiate the administered drug from any potential endogenous counterparts. Furthermore, studies have shown that acamprosate is not metabolized and is excreted unchanged in the urine. nih.govnih.gov In this context, this compound allows for precise tracking of the parent compound's disposition without the confounding influence of metabolic breakdown products.

In a typical study, a research animal is administered this compound, and biological samples (e.g., blood, urine, tissues) are collected over time. Analysis by mass spectrometry can then specifically measure the concentration of the deuterated compound, providing a clear picture of its absorption rate, volume of distribution, and clearance rate. This approach provides high-quality data essential for understanding the drug's behavior in a living organism.

Table 2: Advantages of this compound in Isotopic Tracer Studies | Advantage | Elucidation of Pharmacokinetic/Metabolic Processes | | --- | --- | | High Specificity | The deuterium label provides a unique mass signature, allowing the administered drug to be distinguished from the non-labeled drug or other compounds. | Enables precise measurement of drug concentration in complex biological matrices, leading to accurate ADME profiles. | | Safety | As a non-radioactive stable isotope, it poses no radiation hazard to the research animals or personnel. | Allows for studies in a wider range of facilities and simplifies experimental protocols compared to radiolabeled tracers. | | No Alteration of Properties | The "isotope effect" is minimal; the deuterated form behaves pharmacokinetically almost identically to the non-deuterated drug. | Ensures that the data collected accurately reflects the behavior of the therapeutic compound. | | Metabolic Stability | Since acamprosate is not metabolized, the tracer directly follows the path of the active drug's absorption, distribution, and excretion. | Simplifies pharmacokinetic modeling by eliminating the need to track multiple metabolites. |

Use in Receptor Binding Assays for Ligand-Receptor Interaction Studies

Understanding how a drug interacts with its molecular targets is fundamental to pharmacology. The mechanism of action for acamprosate is thought to involve the modulation of several neurotransmitter systems, with evidence pointing towards interactions with NMDA (N-methyl-D-aspartate) and GABA (gamma-aminobutyric acid) receptors. nih.govnih.govdrugbank.com Receptor binding assays are a key in vitro method used to characterize these interactions.

These assays measure the affinity of a ligand (the drug) for a receptor. In competitive binding assays, a labeled ligand is used to determine the binding affinity of an unlabeled ligand. This compound can serve as a stable isotope-labeled competitor in such assays. The experiment typically involves incubating the target receptor with a fixed concentration of a primary labeled ligand (often radiolabeled, like [3H]dizocilpine for the NMDA receptor) and varying concentrations of the competitor drug (this compound). nih.gov

By measuring the degree to which this compound displaces the primary labeled ligand from the receptor, researchers can calculate its binding affinity, often expressed as the inhibition constant (Ki). The use of a deuterated standard provides a non-radioactive alternative for certain mass spectrometry-based binding assays, enhancing safety and simplifying handling procedures.

Table 3: Key Receptors Investigated in Acamprosate Binding Studies

| Receptor System | Role in Acamprosate's Mechanism of Action | Research Findings |

|---|---|---|

| Glutamate (B1630785) (NMDA Receptor) | Acamprosate is thought to counteract the neuronal hyperexcitability associated with alcohol withdrawal by modulating NMDA receptor function. | Studies show acamprosate can have both enhancing and inhibitory effects on NMDA receptor ligand binding, depending on the physiological state (e.g., in the context of ethanol (B145695) dependence). nih.gov |

| GABA (GABA-A and GABA-B Receptors) | As a structural analog of the neurotransmitter GABA, acamprosate was initially thought to act as a GABA agonist. | Evidence suggests acamprosate may indirectly affect GABA-A receptors and directly inhibit GABA-B receptors. nih.govdrugbank.com |

| Glycine (B1666218) Receptors | Some research indicates an indirect role for glycine receptors in mediating the effects of acamprosate, possibly via taurine (B1682933) release. nih.govnih.gov | The dopamine-elevating effects of acamprosate in the nucleus accumbens appear to be dependent on glycine receptors. nih.gov |

Deuterium Labeling for Investigating Drug-Target Interactions and Conformational Changes (Hydrogen-Deuterium Exchange Mass Spectrometry)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated biophysical technique used to study protein dynamics, conformational changes, and protein-ligand interactions. lcms.cznih.gov The method relies on the principle that backbone amide hydrogens on a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the protein's structure; hydrogens in rigid, well-folded regions or at protein-protein or drug-protein interfaces are protected from exchange, while those in flexible, solvent-exposed regions exchange more rapidly.

In the context of this compound, HDX-MS can be used to pinpoint the binding site of acamprosate on its target receptor and to understand the structural changes that occur upon binding. In such an experiment, the target protein (e.g., a subunit of the NMDA receptor) is analyzed in two states: alone and in the presence of acamprosate. By comparing the deuterium uptake patterns of the protein in both states, researchers can identify regions where the exchange rate has been altered. novartis.com

A decrease in deuterium uptake in a specific region of the protein upon addition of acamprosate suggests that this area is either the direct binding site (sterically shielded from the solvent) or an area that has become more structured due to an allosteric conformational change induced by binding. This provides high-resolution spatial information about the drug-target interaction that is complementary to data from other structural biology techniques. lcms.cz

Table 4: Steps in an HDX-MS Experiment for Studying Acamprosate-Target Interaction

| Step | Description | Purpose |

|---|---|---|

| 1. Protein Incubation | The target protein is incubated in a D₂O-based buffer for specific time periods, both in the presence and absence of acamprosate. | To initiate the hydrogen-deuterium exchange reaction on the protein's backbone amides. |

| 2. Quenching | The exchange reaction is stopped (quenched) by rapidly lowering the pH and temperature. | To "lock in" the deuterium pattern at that specific time point, preventing further exchange or back-exchange. |

| 3. Proteolysis | The quenched protein is passed through an online protease column (e.g., pepsin) to digest it into smaller peptides. | To allow for the localization of deuterium uptake to specific regions of the protein. |

| 4. LC-MS Analysis | The resulting peptides are separated by rapid UPLC at low temperature and analyzed by a high-resolution mass spectrometer. | To measure the mass of each peptide. The increase in mass compared to an unlabeled control reveals the amount of deuterium uptake. |

| 5. Data Analysis | The deuterium uptake data for hundreds of peptides are compared between the acamprosate-bound and unbound states. | To identify regions of the protein with altered exchange rates, thereby mapping the binding site and/or conformational changes. |

Future Research Directions and Unresolved Questions

Elucidation of the Precise Molecular Mechanisms of Action in Diverse Neurobiological Systems

The prevailing hypothesis regarding acamprosate's mechanism of action is its ability to restore the balance between excitatory and inhibitory neurotransmitter systems in the brain, which is disrupted by chronic alcohol consumption. patsnap.comconsensus.appdrugbank.com Chronic alcohol exposure leads to an upregulation of the glutamatergic system, resulting in a state of hyperexcitability upon alcohol withdrawal. patsnap.comclinpgx.org Acamprosate (B196724) is thought to counteract this by dampening excessive glutamate (B1630785) activity and enhancing gamma-aminobutyric acid (GABA) transmission. patsnap.com

However, the precise molecular targets remain a subject of intense research and debate. nih.gov While it is considered a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate system, its effect appears complex and may be indirect. nih.govnih.gov Some studies suggest acamprosate acts as a partial co-agonist or a weak antagonist at the NMDA receptor, with its function shifting toward inhibition in states of alcohol dependence. patsnap.comnih.gov Another significant area of investigation is its role as an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). clinpgx.orgnih.gov

Unresolved questions persist, fueling future research directions:

Primary Target Ambiguity: The lack of a single, high-affinity binding site continues to complicate the elucidation of its primary mechanism. nih.gov Research is needed to clarify whether its effects are the result of interactions with multiple low-affinity sites.

The Role of Calcium: A compelling, yet controversial, hypothesis suggests that the calcium moiety of the acamprosate calcium salt may be the primary active component, challenging the long-held belief that its effects are mediated through the N-acetylhomotaurinate molecule's interaction with glutamate receptors. nih.govresearchgate.net Further studies are required to dissect the specific contributions of the N-acetylhomotaurinate anion versus the calcium cation.

Diverse System Effects: Acamprosate's influence may extend beyond the glutamate and GABA systems. Some evidence points to interactions with GABA-B receptors, glycine (B1666218) receptors, and an ability to increase levels of β-endorphin, an endogenous opioid peptide. nih.gov The neuroprotective effects of acamprosate, potentially by shielding neurons from glutamate-induced excitotoxicity during withdrawal, also warrant deeper investigation. clinpgx.orgnih.gov

| Proposed Molecular Target/Mechanism | Hypothesized Effect | Status/Level of Evidence |

|---|---|---|

| NMDA Receptor Modulation | Acts as a partial agonist/antagonist, reducing neuronal hyperexcitability. patsnap.comnih.gov | Widely studied, but the precise interaction (direct vs. indirect) is debated. nih.gov |

| mGluR5 Antagonism | Blocks a specific type of glutamate receptor involved in alcohol dependence pathways. clinpgx.org | Strong evidence from preclinical models. clinpgx.orgnih.gov |

| GABA System Enhancement | Indirectly enhances inhibitory neurotransmission, counteracting glutamate excitation. patsnap.com | Considered a key part of its overall effect, though the mechanism is likely indirect. nih.gov |

| Calcium Moiety Action | Suggests calcium is the active agent, producing acamprosate-like effects. nih.govresearchgate.net | A challenging hypothesis requiring further validation. |

| Neuroprotection | Attenuates the surge in glutamate during withdrawal, protecting neurons from excitotoxicity. clinpgx.orgnih.gov | Supported by preclinical data. nih.gov |

Development of Advanced Preclinical Models to Mimic Complex Neuroadaptations

Future research into acamprosate's mechanisms and the development of new therapeutics depends heavily on the quality of preclinical models. Historically, many animal models of alcohol dependence did not fully replicate the complex neuroadaptations that occur in human addiction. nih.gov Addiction involves long-term changes in neural circuits that lead to compulsive drug-seeking and vulnerability to relapse. nih.gov

The development of more sophisticated preclinical models is a critical research priority. These advanced models aim to operationalize the core behavioral and psychological constructs of addiction, providing better predictive validity for testing new pharmacotherapies. nih.gov

Key directions in model development include:

Incorporating Chronic Exposure and Withdrawal: Models that involve long-term alcohol exposure followed by periods of withdrawal are crucial for studying the hyperglutamatergic state that acamprosate is thought to target. nih.gov

Modeling Addiction-Like Behaviors: Researchers are developing models that measure addiction-like behaviors beyond simple consumption, such as escalated drug intake, continued use despite negative consequences, and compulsive drug-seeking habits. nih.gov

Simulating Relapse Triggers: The extinction-reinstatement procedure is a valuable model for studying relapse, where drug-seeking behavior is extinguished and then reinstated by triggers such as stress, drug-associated cues, or a small priming dose of the drug. nih.gov

Focusing on Stress Neuroadaptations: Chronic substance use leads to neuroadaptations in brain stress systems, such as those involving corticotropin-releasing factor (CRF). wisc.edu Advanced models are being designed to probe these adaptations by examining reactivity to unpredictable stressors, which is highly relevant to relapse in humans. wisc.edu

| Model Type | Description | Relevance to Acamprosate Research |

|---|---|---|

| Voluntary Consumption Models | Animals are given free access to alcohol to measure preference and intake. | Basic screening for drugs that reduce alcohol consumption. |

| Chronic Intermittent Exposure Models | Animals are exposed to alcohol vapor or liquid diet over long periods to induce dependence. nih.gov | Allows for the study of neuroadaptations during withdrawal, a key hypothesized target of acamprosate. |

| Extinction-Reinstatement Models | Drug-seeking is extinguished and then triggered by cues, stress, or the drug itself. nih.gov | Directly models relapse behavior, which acamprosate aims to prevent. |

| Addiction Criteria Models | Measure a constellation of behaviors analogous to human diagnostic criteria for addiction. nih.gov | Provides a more holistic view of a drug's potential efficacy by assessing its impact on compulsive use and other core features of addiction. |

Investigation of Potential Novel Targets and Pathways for Acamprosate Action

While the glutamatergic and GABAergic systems remain the primary focus, the incomplete understanding of acamprosate's action necessitates a broader search for novel targets and pathways. Identifying these alternative or complementary mechanisms could open new avenues for drug development and a more targeted application of acamprosate.

Future research should investigate:

GABA-B and Glycine Receptors: Preliminary evidence suggests acamprosate may influence GABAergic transmission through presynaptic GABA-B receptors or interact with glycine receptors, which also modulate NMDA receptor function. nih.gov Further electrophysiological and binding studies are needed to confirm these interactions.

Endogenous Opioid System: Acamprosate has been shown to increase β-endorphin levels, particularly in subjects with high alcohol intake. nih.gov The relevance of this effect to its clinical efficacy in promoting abstinence is an area that requires further exploration.

Neuroinflammatory Pathways: Chronic alcohol use is associated with neuroinflammation. Investigating whether acamprosate has anti-inflammatory properties within the central nervous system could reveal a novel mechanism contributing to its neuroprotective effects.

Genetic Factors: Individual responses to acamprosate vary, suggesting a genetic component. Research into how polymorphisms in genes for glutamate receptors (e.g., GRIN2B) or GABA receptors (e.g., GABRA6, GABRB2) might predict treatment response could lead to personalized medicine approaches and provide further clues about its molecular targets. nih.gov

Synthesis and Evaluation of Novel Deuterated Analogues for Enhanced Research Utility

The synthesis of Acamprosate-d12 Calcium highlights the value of deuterium (B1214612) labeling in pharmaceutical research. Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen. unibestpharm.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com

This property offers several advantages for research and development:

Metabolic Stability: When a C-H bond is cleaved during a rate-determining step of a drug's metabolism, replacing hydrogen with deuterium can slow this process down. nih.gov This "kinetic isotope effect" can increase the metabolic stability of a compound, potentially leading to a longer half-life and an improved pharmacokinetic profile. unibestpharm.compharmaffiliates.com

Use as Internal Standards: Deuterated compounds like this compound are ideal for use as internal standards in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com Because they are chemically identical to the non-deuterated analyte but have a different mass, they can be added to a biological sample to ensure accurate quantification by correcting for variations during sample processing and analysis.

Metabolic Pathway Elucidation: Deuterium labeling is a powerful tool for tracing the metabolic fate of a drug in the body, helping researchers to identify and characterize metabolites. simsonpharma.com

Future research in this area could focus on the synthesis and evaluation of novel deuterated acamprosate analogues. For example, selectively deuterating specific positions on the molecule that are identified as "soft spots" for metabolic breakdown could be explored to create a new chemical entity with potentially enhanced pharmacokinetic properties. nih.gov

Innovations in Analytical Techniques for High-Throughput and High-Sensitivity Quantification of Deuterated Compounds

The use of deuterated compounds such as this compound is intrinsically linked to the analytical techniques used to detect and quantify them. Advances in these techniques are crucial for supporting pharmacokinetic studies, metabolomics, and drug discovery.

The primary tool for this work is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). metsol.comnih.gov Future innovations are focused on several key areas:

Enhanced Sensitivity and Resolution: The development of ultra-high-resolution mass spectrometers allows for more precise mass determination, which is critical for distinguishing between isotopically labeled compounds and other molecules in a complex biological matrix. nih.gov

High-Throughput Analysis: Innovations in automation, sample preparation, and faster chromatography methods are enabling the analysis of a larger number of samples in less time, which is essential for large-scale clinical and preclinical studies.

Advanced Quantification Methods: While LC-MS is the gold standard, other techniques are emerging. For instance, quantitative nuclear magnetic resonance (qNMR) that combines both proton (¹H) and deuterium (²H) NMR has been established as a robust method for accurately determining the isotopic abundance in deuterated compounds. wiley.com

Mass Spectrometry Imaging (MSI): This technique allows researchers to visualize the spatial distribution of labeled compounds within tissue sections, providing valuable insights into drug localization and target engagement at a microscopic level. creative-proteomics.com

Continued progress in these analytical technologies will be essential for fully leveraging the potential of deuterated compounds in neuropharmacological research.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Acamprosate-d12 Calcium in isotopic purity?

- Methodological Answer : Synthesis requires deuterium substitution at the propyl chain (CD₂CD₂CD₂ groups) to achieve ≥99 atom% D purity. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/²H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity. Analytical validation should follow pharmacopeial standards for calcium salts, such as USP/BP reference methods for stoichiometric calcium quantification .

Q. How do researchers validate the stability of this compound under experimental storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% RH for 6 months) and LC-MS/MS analysis to monitor deuterium retention and degradation products (e.g., deacetylated metabolites). Comparative studies with non-deuterated Acamprosate Calcium are essential to assess isotopic effects on hydrolytic stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use isotopically labeled this compound in mass balance studies with radiolabeled tracers (e.g., ¹⁴C) to track absorption, distribution, and excretion. Combine ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry to differentiate endogenous vs. deuterated metabolites. Dose-ranging studies in hepatocyte models can identify saturation kinetics of sulfopropanediol formation .

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated Acamprosate Calcium?

- Methodological Answer : Discrepancies often arise from isotope effects on CYP450-mediated metabolism or renal clearance. Design crossover studies in animal models comparing AUC(0–∞) and half-life (t₁/₂) of both forms. Use physiologically based pharmacokinetic (PBPK) modeling to isolate deuterium-specific effects on volume of distribution and protein binding .

Q. What methodologies are recommended for quantifying isotopic purity in this compound batches?

- Methodological Answer : Employ quantitative NMR (qNMR) with an internal standard (e.g., sodium trimethylsilylpropanesulfonate) to measure deuterium content. Cross-validate with isotope ratio mass spectrometry (IRMS) for high-precision D/H ratios. Batch-to-batch consistency must adhere to USP Chapter <1055> guidelines for deuterated compounds .

Q. How does the deuterium isotope effect influence the calcium-binding affinity of Acamprosate-d12 in neurological assays?

- Methodological Answer : Conduct competitive binding assays using fluorometric calcium indicators (e.g., Fluo-4) in neuronal cell lines. Compare dissociation constants (Kd) between Acamprosate-d12 and non-deuterated forms. Molecular dynamics simulations can model deuterium’s impact on hydrogen bonding with NMDA receptor subunits .

Q. What are the best practices for reconciling conflicting data on this compound’s stability in aqueous buffers?

- Methodological Answer : Buffer composition (e.g., phosphate vs. Tris) and pH (5.0–7.4) significantly affect degradation. Use stability-indicating methods like ion chromatography to quantify sulfite/sulfate byproducts. Statistical tools like principal component analysis (PCA) can identify confounding variables (e.g., temperature, ionic strength) .

Data Analysis & Reporting

Q. How should researchers address variability in deuterium recovery rates during isotopic dilution assays?

- Methodological Answer : Apply correction factors based on matrix-matched calibration curves. Use isotopically labeled internal standards (e.g., Acamprosate-d6) to normalize recovery. Report variability using coefficient of variation (CV) thresholds per FDA Bioanalytical Method Validation guidelines .

Q. What statistical approaches are suitable for comparing the neuropharmacological efficacy of Acamprosate-d12 vs. its protiated form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.